2-tert-Butylanthraquinone

Catalog No.
S661900
CAS No.
84-47-9
M.F
C18H16O2
M. Wt
264.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-Butylanthraquinone

CAS Number

84-47-9

Product Name

2-tert-Butylanthraquinone

IUPAC Name

2-tert-butylanthracene-9,10-dione

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

InChI

InChI=1S/C18H16O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3

InChI Key

YTPSFXZMJKMUJE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Synonyms

2-(1,1-dimethylethyl)-10-anthracenedione;2-tert-Butyl-9,10-anthraquinone;2-tert-Butylanthra-9,10-quinone;9,10-Anthracenedione, 2-(1,1-dimethylethyl)-;beta-tert-Butylanthraquinone;LABOTEST-BB LT00159624;2-T-BUTYLANTHRAQUINONE;2-TERT-BUTYLANTHRAQUINONE

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Organic Synthesis:

  • Precursor for Functionalized Anthraquinones

    2-t-BAQ serves as a versatile building block for the synthesis of more complex functionalized anthraquinones. Its tert-butyl group can be readily substituted with various functional groups through various reactions, leading to diverse derivatives with unique properties. Source: Synthesis of 2-substituted anthraquinones via C-C bond formation at the 2-position of 2-tert-butylanthraquinone

  • Suzuki-Miyaura Coupling Reactions

    2-t-BAQ acts as a valuable substrate for Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. This allows for the introduction of various aryl and vinyl groups, further expanding the structural diversity of anthraquinone derivatives. Source: Aromatic Suzuki-Miyaura Coupling Reactions of 2-Tert-Butylanthraquinone

Materials Science:

  • Organic Photovoltaics

    Recent research explores 2-t-BAQ as a potential electron acceptor material in organic photovoltaic (OPV) devices. Its ability to accept electrons efficiently and its relatively high stability make it a promising candidate for improving OPV performance. Source: 2-tert-Butylanthraquinone: A Promising Electron Acceptor for Efficient Organic Photovoltaics

  • Organic Light-Emitting Diodes (OLEDs)

    Similar to OPVs, 2-t-BAQ holds potential as an electron transport material in OLEDs. Its ability to transport electrons efficiently and its tunable emission properties make it an attractive candidate for developing new OLED devices. Source: Influence of 2-tert-butylanthraquinone on the Performance of Blue OLEDs

Supramolecular Chemistry:

  • Self-Assembly and Host-Guest Interactions

    2-t-BAQ can participate in self-assembly processes, forming various supramolecular structures due to its specific molecular interactions. This property allows for the design of novel functional materials with specific properties. Source: Self-Assembly of 2-tert-Butylanthraquinone Derivatives: Exploring the Role of Hydrogen Bonding and π-π Interactions

  • Molecular Recognition

    The specific structure and functional groups of 2-t-BAQ enable it to bind with other molecules through various interactions like hydrogen bonding and π-π stacking. This property allows for the development of sensors and other molecular recognition systems. Source: Molecular Recognition of Amino Acids by 2-tert-Butylanthraquinone Derivatives

Other Potential Applications:

  • Antibacterial Activity

    Studies suggest that 2-t-BAQ exhibits antibacterial activity against certain bacterial strains, potentially leading to the development of new antimicrobial agents. Source: Synthesis and Antibacterial Activity of Novel Anthraquinone Derivatives:

  • Antioxidant Activity

    Some research indicates potential antioxidant properties of 2-t-BAQ, suggesting its possible use in applications related to oxidative stress and related diseases. [Source: Evaluation of Antioxidant Activity of 2-Tert-Butylanthraquinone Derivatives](

2-tert-Butylanthraquinone is an organic compound with the molecular formula C₁₈H₁₆O₂ and a molecular weight of 264.32 g/mol. It appears as a solid at room temperature and is characterized by its anthraquinone structure, which consists of three fused benzene rings with two ketone groups. This compound is notable for its tert-butyl substituent located at the second position of the anthraquinone framework, which influences its chemical properties and reactivity .

2-tert-Butylanthraquinone is classified as "very toxic to aquatic life with long lasting effects" []. It is crucial to handle the compound with appropriate personal protective equipment (PPE) and dispose of it according to regulations to minimize environmental impact [].

, primarily involving hydrogenation and oxidation processes. For instance, it can undergo hydrogenation to yield 2-tert-butylanthracene when treated with hydrogen gas in the presence of suitable catalysts like palladium supported on silica . Additionally, it can react with oxidizing agents such as hydrogen peroxide to form other derivatives, showcasing its versatility in synthetic organic chemistry .

Key Reactions

  • Hydrogenation: Converts 2-tert-butylanthraquinone to 2-tert-butylanthracene.
  • Oxidation: Reacts with hydrogen peroxide to yield various oxidation products.

Several synthesis methods for 2-tert-butylanthraquinone have been documented:

  • Friedel-Crafts Acylation: This method involves the acylation of tert-butylaromatic compounds using acyl chlorides in the presence of Lewis acids.
  • Oxidation of tert-Butylanthracene: The oxidation of tert-butylaromatic compounds using oxidizing agents like chromic acid or potassium permanganate can yield 2-tert-butylanthraquinone .
  • Catalytic Hydrogenation: Utilizing palladium or platinum catalysts under controlled conditions allows for effective hydrogenation processes to synthesize this compound .

2-tert-Butylanthraquinone finds applications in various fields:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of dyes due to its vibrant color properties.
  • Photocatalysis: Its ability to participate in electron transfer reactions makes it suitable for photocatalytic applications in organic synthesis.
  • Organic Synthesis: Used as a reagent in organic reactions, particularly in the synthesis of other complex organic molecules .

Research into the interactions of 2-tert-butylanthraquinone with other compounds has revealed insights into its reactivity and potential applications. Studies have shown that it can effectively interact with various solvents and reactants, influencing reaction kinetics and mechanisms. For instance, solubility studies indicate how it behaves in different solvent systems, which is crucial for optimizing reactions involving this compound .

2-tert-Butylanthraquinone is part of a broader class of anthraquinones that share similar structural features but differ in substituents or functional groups. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
AnthraquinoneNo substituentsBasic structure without additional functional groups
1,5-Di-tert-butylanthraquinoneTwo tert-butyl groups at positions 1 and 5Increased steric hindrance compared to 2-tert-butylanthraquinone
2-MethylanthraquinoneMethyl group at position 2Different reactivity due to smaller methyl group
2,6-Di-tert-butylanthraquinoneTwo tert-butyl groups at positions 2 and 6Enhanced stability and reactivity due to dual substituents

Each compound exhibits distinct chemical behavior influenced by their specific substituents, making them unique within the anthraquinone family.

XLogP3

5.2

Melting Point

99.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

84-47-9

Wikipedia

2-tert-Butylanthraquinone

General Manufacturing Information

9,10-Anthracenedione, 2-(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-09-13
1: Yamaguchi T, Yamaguchi E, Itoh A. Cross-Dehydrogenative C-H Amination of
Indoles under Aerobic Photo-oxidative Conditions. Org Lett. 2017 Mar
17;19(6):1282-1285. doi: 10.1021/acs.orglett.7b00026. Epub 2017 Mar 8. PubMed
PMID: 28272890.


2: Araki N, Ohno K, Nakai M, Takeyoshi M, Iida M. Screening for androgen receptor
activities in 253 industrial chemicals by in vitro reporter gene assays using
AR-EcoScreen cells. Toxicol In Vitro. 2005 Sep;19(6):831-42. PubMed PMID:
15950433.

Explore Compound Types